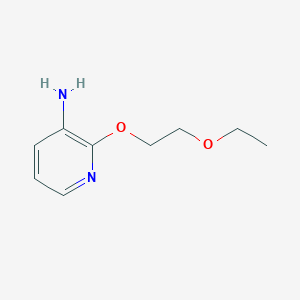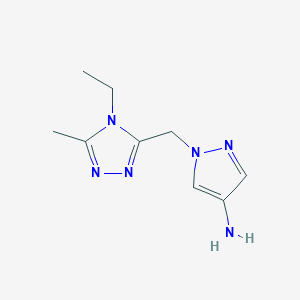![molecular formula C18H26N5O9P B13630450 Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant scientific interest
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione involves multiple steps. The process typically starts with the preparation of the pteridine core, followed by the introduction of the dimethyl and trihydroxy pentyl groups. The final step involves the addition of the methyl phosphonato group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Riboflavin: A structurally related compound with similar functional groups.
Flavin Mononucleotide: Another related compound with comparable biological activity.
Uniqueness
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is unique due to its specific structural features, such as the methyl phosphonato group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N5O9P |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
azanium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] methyl phosphate |
InChI |
InChI=1S/C18H23N4O9P.H3N/c1-8-4-10-11(5-9(8)2)22(16-14(19-10)17(26)21-18(27)20-16)6-12(23)15(25)13(24)7-31-32(28,29)30-3;/h4-5,12-13,15,23-25H,6-7H2,1-3H3,(H,28,29)(H,21,26,27);1H3/t12-,13+,15-;/m1./s1 |
InChI Key |
USCIJRQFJWRGLJ-ZCGPAKHCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])OC)O)O)O.[NH4+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OC)O)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


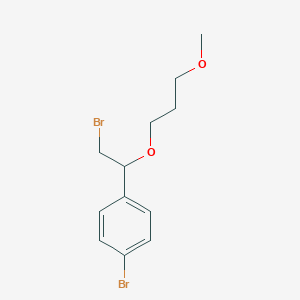


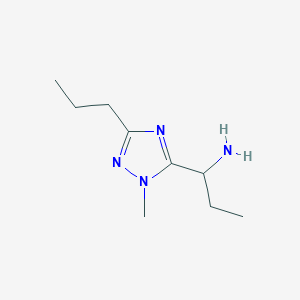
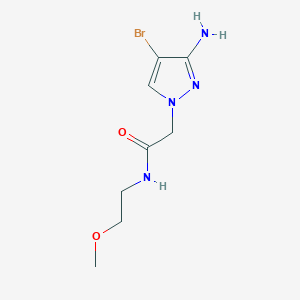
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
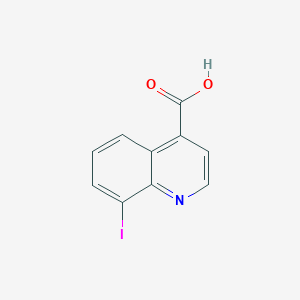

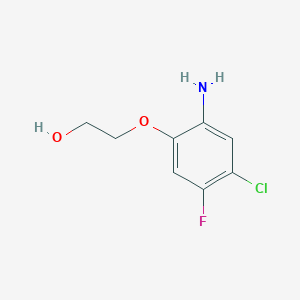
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
